molecular formula C27H30N2O4S B2813058 (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone CAS No. 903255-90-3

(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone

Cat. No.: B2813058
CAS No.: 903255-90-3
M. Wt: 478.61
InChI Key: YFECEUNFTOLZJU-UHFFFAOYSA-N
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Description

(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)(naphthalen-2-yl)methanone is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a mesitylsulfonyl group, an oxadiazaspirodecane core, and a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the oxadiazaspirodecane core through a tandem Prins/pinacol reaction, which involves the use of aldehydes and cyclobutanol derivatives under Lewis acid catalysis . The mesitylsulfonyl group can be introduced via sulfonylation reactions using mesitylsulfonyl chloride and a suitable base. The final step involves the attachment of the naphthylmethanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors for the tandem Prins/pinacol reaction and automated systems for the sulfonylation and Friedel-Crafts acylation steps.

Chemical Reactions Analysis

Types of Reactions

(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthylmethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The mesitylsulfonyl group may play a role in binding to active sites, while the spirocyclic core could influence the overall conformation and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

naphthalen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-19-16-20(2)25(21(3)17-19)34(31,32)29-14-15-33-27(29)10-12-28(13-11-27)26(30)24-9-8-22-6-4-5-7-23(22)18-24/h4-9,16-18H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFECEUNFTOLZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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